molecular formula C16H19F3N2O3 B7570840 7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one

7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one

Cat. No. B7570840
M. Wt: 344.33 g/mol
InChI Key: WGRSPQNXOQZBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one is a synthetic compound that belongs to the diazepine family. This compound has gained significant attention due to its potential applications in scientific research. The compound is also known by its chemical name, TPA023, and has been the subject of several studies investigating its mechanism of action and physiological effects.

Mechanism of Action

TPA023 selectively binds to the alpha2/alpha3 subunits of the GABA-A receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmitter, GABA, which leads to a decrease in neuronal excitability and a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
TPA023 has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to reduce alcohol consumption and withdrawal symptoms in rats. TPA023 has been found to be well-tolerated and does not produce the sedative effects associated with traditional benzodiazepines.

Advantages and Limitations for Lab Experiments

One advantage of TPA023 is its selectivity for the alpha2/alpha3 subunits of the GABA-A receptor, which reduces the risk of side effects associated with non-selective compounds. However, one limitation of TPA023 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving TPA023. One area of interest is the development of more selective compounds that target specific subunits of the GABA-A receptor. Another area of interest is the investigation of TPA023's potential use in the treatment of other neurological disorders such as epilepsy and schizophrenia. Additionally, research could focus on the development of new administration methods for TPA023 to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of TPA023 involves the reaction between 3-(2,2,2-trifluoroethoxy)propanoic acid and 7-phenyldiazepinone. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethylformamide. The resulting compound is purified using column chromatography to obtain TPA023 in its pure form.

Scientific Research Applications

TPA023 has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. The compound has been shown to selectively modulate the activity of GABA-A receptors, which are known to play a crucial role in regulating anxiety and mood. TPA023 has also been investigated for its potential use in the treatment of alcohol addiction and withdrawal.

properties

IUPAC Name

7-phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)11-24-9-6-15(23)21-8-7-20-14(22)10-13(21)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRSPQNXOQZBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC(=O)N1)C2=CC=CC=C2)C(=O)CCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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